molecular formula C16H9F7O4 B11097858 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one

2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one

Cat. No.: B11097858
M. Wt: 398.23 g/mol
InChI Key: ZKMCPEZTLVCGCX-UHFFFAOYSA-N
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Description

2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one is a complex organic compound featuring a benzo[h]chromen-4-one core with multiple fluorine atoms and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one typically involves multi-step organic reactions. One common approach includes:

    Starting Material Preparation: The synthesis begins with the preparation of the benzo[h]chromen-4-one core, which can be derived from salicylaldehyde and a suitable diketone through a condensation reaction.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl triflate (CF3OTf) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the benzo[h]chromen-4-one core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s fluorinated groups make it useful in studying enzyme interactions and protein binding, as fluorine atoms can significantly alter the compound’s biological activity and binding affinity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The fluorine atoms and trifluoromethoxy group can enhance these interactions, leading to stronger binding affinities and more pronounced biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-[1,1,2,2-tetrafluoroethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one
  • 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(methoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one
  • 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethyl)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one

Uniqueness

The presence of the trifluoromethoxy group in 2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-2,3-dihydro-4H-benzo[h]chromen-4-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9F7O4

Molecular Weight

398.23 g/mol

IUPAC Name

2-hydroxy-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-3H-benzo[h]chromen-4-one

InChI

InChI=1S/C16H9F7O4/c17-14(18,15(19,20)27-16(21,22)23)13(25)7-11(24)10-6-5-8-3-1-2-4-9(8)12(10)26-13/h1-6,25H,7H2

InChI Key

ZKMCPEZTLVCGCX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(OC(F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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